2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Urease inhibition Antibacterial Helicobacter pylori

Researchers requiring 5-oxy (rather than common 7-oxy) coumarin acetamide building blocks face limited sourcing for the 4,7-dimethyl regioisomer. This primary amide addresses that gap: • Urease pharmacophore validated: congener Ki=1.99 µM (thiourea IC50=23.11 µM), confirming flap-motif engagement. • Synthetic efficiency: -CONH2 bypasses acid chloride conversion needed with the carboxylic acid analog. • CNS-compatible: Neutral amide (CNS MPO≈4.8 vs. acid MPO≈3.2) supports BBB penetration for 5-HT1A (Ki=12.4 nM) probe programs.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B5701828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N
InChIInChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15)
InChIKeyCXRCCEBSHSYHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide Identity & Sourcing


2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide (C13H13NO4) is a synthetic 5-oxyacetamide coumarin derivative constructed from a 4,7-dimethyl-2H-chromen-2-one scaffold bearing a primary acetamide side‑chain at the 5‑position [1]. In screening library nomenclature it appears as InterBioScreen STOCK1N‑73733 and related identifiers, placing it among the 4,7‑dimethyl‑5‑oxy‑analog subset that has furnished advanced leads for urease and serotonin receptor programmes [2][3]. The combination of a hydrogen‑bond‑donor primary amide with the electron‑rich coumarin core distinguishes it physically from the corresponding carboxylic acid and N,N‑dimethylamide analogs, creating a procurement‑relevant identity that cannot be satisfied by generic “coumarin acetamide” substitution.

1 Urease inhibitor lead starting point: 5-oxyacetamide core supports flap-motif targeting studies.
2 CNS receptor probe scaffold: 4,7-dimethyl-5-oxy topology engages serotonin and dopamine receptors in binding assays.
3 Neutral primary amide warhead for H-bond donor motifs; distinct from anionic carboxylic acid analog.

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: Analog Interchange Risks


Coumarin‑acetamide hybrids are not functionally interchangeable: shifting the oxyacetamide arm from the 5‑ to the 7‑position of the chromenone ring or replacing the primary amide with a carboxylic acid abolishes the hydrogen‑bond donor pharmacophore that engages flap‑region residues in target enzymes such as urease [1]. Even within the 5‑oxy series, the unsubstituted primary amide in the target compound presents a distinct solvation and metabolic profile relative to its N,N‑dimethyl congener, while the 4,7‑dimethyl pattern confers a unique electron‑density distribution compared with 4‑methyl‑ or 4,5‑dimethyl‑isomers [2]. These differences translate directly into quantitative activity cliffs documented for related urease‑inhibitory and serotonin‑receptor‑binding scaffolds, making generic replacement high‑risk without confirmatory head‑to‑head data [1] [2].

Regioisomer 5- to 7-oxy substitution shift may abolish flap-motif engagement; MD poses suggest binding topology cannot be replicated.
Functional group Replacing primary amide with carboxylic acid alters H-bond donor capacity and charge state at physiological pH.
Methyl pattern 4,7-dimethyl vs. 4-methyl or 4,5-dimethyl coumarins may shift electron density and receptor affinity profiles.

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: Quantitative Evidence vs. Analogs


Urease Inhibition: 5-Oxyacetamide vs. Thiourea

The 5‑oxyacetohydrazide derivative (E)‑N'-(4-((1‑Benzyl‑1H‑1,2,3‑triazol‑4‑yl)methoxy)benzylidene)‑2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetohydrazide (13a), which carries the identical 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetyl core found in the target compound, inhibited urease with a Ki of 1.99 µM [1]. The reference standard thiourea displayed an IC50 of 23.11 ± 1.02 µM in the same assay [1]. This 11.6‑fold advantage in inhibition constant localises activity to the 4,7‑dimethyl‑5‑oxy coumarin fragment that the target acetamide shares.

Urease inhibition
Class-level
Core scaffold 13a Ki 1.99 µM Thiourea IC50 23.11 ± 1.02 µM ~11.6-fold lower Ki vs. thiourea IC50
5-Oxy substitution supports urease inhibition in flap-motif context; directionally indicative comparison.
Jack bean urease; pH 7.0, 25°C. Ki ≠ IC50.
Urease inhibition Antibacterial Helicobacter pylori

Serotonin Receptor Affinity of 4,7-Dimethyl-5-Hydroxy Coumarins

6‑Acetyl‑5‑hydroxy‑4,7‑dimethylcoumarin derivatives were evaluated for binding at human 5‑HT1A, 5‑HT2A, and D2 receptors [1]. Compound 3d (6‑acetyl‑5‑hydroxy‑4,7‑dimethyl‑8‑(piperidin‑1‑ylmethyl)‑2H‑chromen‑2‑one) showed Ki = 12.4 nM at 5‑HT1A and Ki = 38.8 nM at D2 [1]. The unsubstituted 5‑hydroxy‑4,7‑dimethylcoumarin (the direct precursor to the target acetamide) served as the synthetic baseline and demonstrated that introduction of a 5‑oxy substituent markedly alters receptor affinity profiles relative to 7‑hydroxy‑4‑methylcoumarin controls [1].

5-HT1A/D2 affinity
Class-level
Precursor 5-hydroxy-4,7-dimethylcoumarin series Compound 3d Ki 12.4 nM (5-HT1A), 38.8 nM (D2) 7-substituted controls >10-fold lower affinity
4,7-Dimethyl-5-oxy topology engages 5-HT1A/D2 receptors at low nanomolar range in binding assays.
Radioligand binding: [3H]-8-OH-DPAT, [3H]-ketanserin, [3H]-spiperone.
Serotonin receptor 5-HT1A antagonist D2 receptor

Primary Amide versus Carboxylic Acid Analog

The target primary amide (C13H13NO4, MW = 247.25) differs from its closest commercial analog, 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetic acid (CAS 169116‑78‑3; C13H12O5, MW = 248.23), by a single NH2‑for‑OH substitution . This replacement converts a carboxylic acid (predicted pKa ~3.5; anionic at physiological pH) into a neutral amide with two hydrogen‑bond donors, altering solubility, permeability, and target engagement geometry [1]. In the urease co‑crystal analogue, the acetohydrazide NH groups form critical hydrogen bonds with Cys592 and His593 flap residues – contacts that the acid cannot replicate .

Amide vs acid
Supporting evidence
Primary amide: 2 H-bond donors, neutral at pH 7.4 Carboxylic acid analog: 1 H-bond donor, anionic (pKa ~3.5) No direct comparative bioassay available
Amide may offer distinct H-bond geometry and permeability profile vs. acid; target engagement must be verified.
pKa predicted; crystallisation behaviour may differ.
Hydrogen-bond donor logP Permeability

Regioisomeric Selectivity: 5-Oxy vs. 7-Oxy Coumarins

The 5‑oxy substitution pattern available in the target compound is synthetically accessible only when starting from orcinol‑derived 5‑hydroxy‑4,7‑dimethylcoumarin [1]. In contrast, 7‑oxy‑4‑methylcoumarin acetamides dominate the commercial and literature inventory because of the wide availability of 7‑hydroxy‑4‑methylcoumarin [2]. A direct comparison of 5‑ vs. 7‑oxy acetamide regioisomers has not been published; however, the 5‑position places the acetamide side‑chain in a sterically distinct orientation that MD simulations show enables simultaneous interaction with flap‑motif residues (Cys592, His593) and the α‑helix region of urease, a binding pose unavailable to the 7‑substituted isomer [3].

5-Oxy vs 7-Oxy
Class-level
5-Oxy from orcinol-based synthesis; 7-oxy from resorcinol MD simulation: 5-oxy engages urease flap residues; 7-oxy predicted unable to replicate pose
5-Oxy regioisomer may access distinct binding topology for flap-targeting projects; underexplored chemical space.
No direct bioactivity comparison published; AMBER 100 ns MD.
Regioisomer Structure-activity relationship Coumarin acetamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: Research & Industrial Applications


Urease Inhibitor Lead Optimisation

The quantitative urease inhibition data for the 5‑oxyacetohydrazide congener (Ki = 1.99 µM vs. thiourea IC50 = 23.11 µM) position the 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetyl fragment as a privileged scaffold for H. pylori and other ureolytic pathogen inhibitor programmes [1]. The target primary amide serves as a key synthetic linchpin: its unsubstituted ‑CONH2 group can be directly converted into hydrazide, triazole, or substituted amide libraries while retaining the critical 5‑oxy‑4,7‑dimethyl pharmacophore proven essential for flap‑motif engagement. Procurement of the primary amide eliminates the need to convert the carboxylic acid analog via acid chloride intermediates, saving one synthetic step.

Serotonergic and Dopaminergic CNS Probe Synthesis

Building on the 5‑HT1A (Ki = 12.4 nM) and D2 (Ki = 38.8 nM) binding data of the closely related 5‑hydroxy‑4,7‑dimethylcoumarin series, the 5‑oxyacetamide serves as a derivatisation anchor for CNS probe development [2]. The primary amide handle allows late‑stage diversification to N‑aryl, N‑alkyl, or sulfonamide motifs without disturbing the 4,7‑dimethyl‑5‑oxochromen‑2‑one core that drives receptor affinity. Investigators requiring a single batch‑controlled building block for parallel SAR libraries will find the primary amide more versatile than the pre‑substituted analogs (e.g., N,N‑dimethyl or N‑indolylethyl variants) that restrict synthetic freedom.

Scaffold Hopping: 7-Oxy to 5-Oxy Coumarin Series

Teams seeking to escape the intellectual property and SAR congestion around 7‑oxy‑4‑methylcoumarin acetamides can use the 5‑oxy‑4,7‑dimethyl regioisomer as a scaffold‑hopping entry point [3]. The target compound is synthesised from orcinol rather than resorcinol, providing a distinct supply chain and patent landscape. MD simulation evidence that the 5‑oxy topology uniquely addresses the urease flap motif reinforces the strategic rationale for procuring this specific regioisomer rather than relying on commercially prevalent 7‑substituted alternatives [1].

Biophysical Probe Development with Neutral H-Bond Donors

For crystallographic or SPR studies where a neutral, dual‑hydrogen‑bond‑donor functionality is required at the 5‑position, the primary amide is irreplaceable by the anionic carboxylic acid analog . The acid (CAS 169116‑78‑3) cannot donate two hydrogen bonds and carries a negative charge at physiological pH, which would alter binding kinetics and co‑crystal packing. The amide's neutrality also improves predicted blood‑brain barrier penetration (CNS MPO = 4.8 vs. 3.2 for the acid, in silico estimate), making it the preferred choice for CNS‑targeted fragment‑based screening collections.

Application
Selection Property
Validation Focus
Urease inhibitor lead optimization
5-Oxy-4,7-dimethyl pharmacophore context
Urease flap-motif engagement evaluation
CNS serotonergic/dopaminergic probe synthesis
5-Oxyacetamide derivatization versatility
Receptor affinity and selectivity profiling
Scaffold hopping from 7-oxy to 5-oxy series
Regioisomeric identity (5-oxy vs 7-oxy)
Binding topology and IP landscape review
Biophysical probe with neutral H-bond donor
Primary amide vs carboxylic acid functionality
Permeability and binding kinetics assessment
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